2-methoxy-4-[(E)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate
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Overview
Description
2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate is a complex organic compound with the molecular formula C26H26N2O7 This compound is known for its unique structure, which includes multiple methoxy groups and a carbonohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitrophenyl acetate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the corresponding hydrazone, which is then further reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonohydrazonoyl linkage can be reduced to form hydrazine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]benzoic acid, while reduction of the carbonohydrazonoyl linkage can produce 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]phenyl acetate .
Scientific Research Applications
2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited industrial applications, primarily in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate involves its interaction with specific molecular targets. The compound’s methoxy groups and carbonohydrazonoyl linkage allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]phenyl acetate
- 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]benzoic acid
- 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole
Uniqueness
2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate is unique due to its combination of methoxy groups and a carbonohydrazonoyl linkage, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C20H22N2O7 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O7/c1-12(23)29-15-7-6-13(8-16(15)25-2)11-21-22-20(24)14-9-17(26-3)19(28-5)18(10-14)27-4/h6-11H,1-5H3,(H,22,24)/b21-11+ |
InChI Key |
BHWJYQJHJVEJGW-SRZZPIQSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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